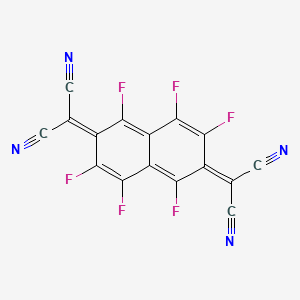
2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile: is a chemical compound with the molecular formula C16F6N4 and a molecular weight of 362.19 g/mol . This compound is known for its unique structure, which includes a hexafluoro-naphthalene core and two propanedinitrile groups. It is commonly used as a conductive dopant in organic electronics, particularly in the production of high-efficiency organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile typically involves the reaction of hexafluoro-naphthalene derivatives with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a dopant in organic electronics to enhance the conductivity of materials.
Biology: The compound’s unique properties make it useful in various biological studies, particularly in the development of biosensors.
Industry: It is widely used in the production of high-efficiency OLEDs and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile involves its interaction with molecular targets and pathways in the systems where it is applied. In organic electronics, the compound acts as a conductive dopant, enhancing the charge transport properties of the materials. This is achieved through the formation of charge-transfer complexes with the host materials, leading to improved conductivity and efficiency .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-malononitrile
- 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-acetonitrile
Uniqueness: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile is unique due to its hexafluoro-naphthalene core, which imparts distinct electronic properties. This makes it particularly effective as a conductive dopant in organic electronics, setting it apart from other similar compounds .
Propiedades
Número CAS |
912482-15-6 |
|---|---|
Fórmula molecular |
C16F6N4 |
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
2-[6-(dicyanomethylidene)-1,3,4,5,7,8-hexafluoronaphthalen-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C16F6N4/c17-11-7(5(1-23)2-24)13(19)15(21)10-9(11)16(22)14(20)8(12(10)18)6(3-25)4-26 |
Clave InChI |
LQXFOLBBQWZYNH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C1C(=C2C(=C(C(=C(C#N)C#N)C(=C2F)F)F)C(=C1F)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


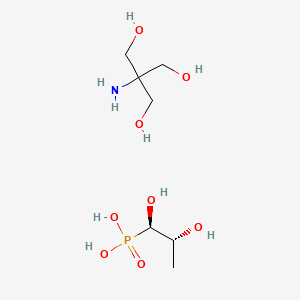
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)

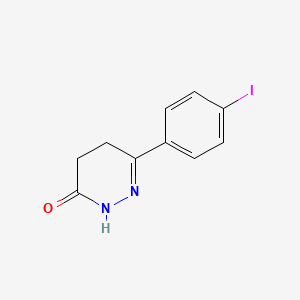
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
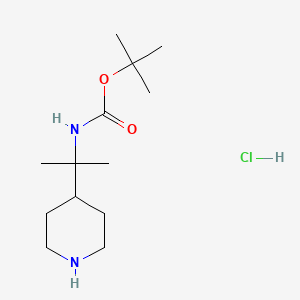
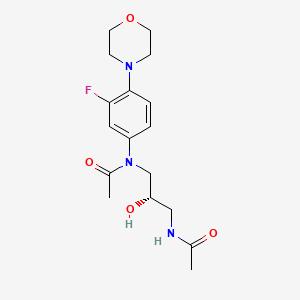

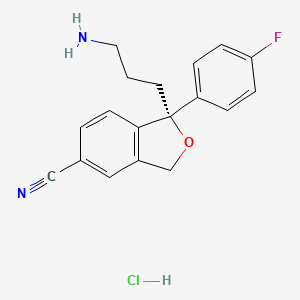

![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
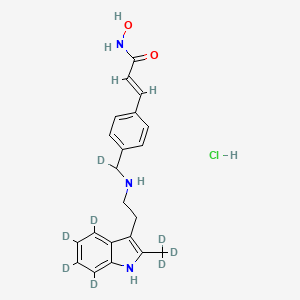
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)

